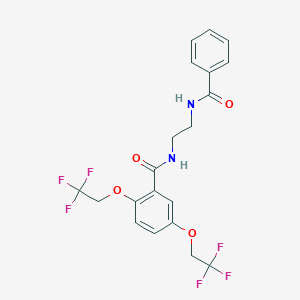

N-(2-benzamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Descripción

N-(2-Benzamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a synthetic benzamide derivative characterized by a central 2,5-bis(trifluoroethoxy)benzoyl core and a substituted ethylamide side chain terminating in a benzamido group. This compound belongs to a class of molecules designed to modulate ion channels, particularly sodium (NaV) and potassium (KV) channels, which are critical targets in antiarrhythmic therapy . The 2,5-bis(2,2,2-trifluoroethoxy) substitution pattern is a hallmark of potent antiarrhythmic agents, as demonstrated by its prevalence in clinically approved drugs like flecainide .

Propiedades

IUPAC Name |

N-(2-benzamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F6N2O4/c21-19(22,23)11-31-14-6-7-16(32-12-20(24,25)26)15(10-14)18(30)28-9-8-27-17(29)13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2,(H,27,29)(H,28,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBKKIIBXASIFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-benzamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a synthetic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C17H20F6N2O3

- Molecular Weight : 414.3427 g/mol

- CAS Number : 54143-55-4

N-(2-benzamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide exhibits its biological effects primarily through modulation of ion channels. It is structurally related to flecainide, a class 1c antiarrhythmic agent that blocks sodium channels in cardiac tissues. This action helps normalize cardiac rhythm by preventing excessive electrical activity that can lead to arrhythmias .

Biological Activity

The compound has been studied for its effects on various biological systems:

- Cardiovascular Effects : Similar to flecainide, this compound demonstrates antiarrhythmic properties by inhibiting sodium ion influx during depolarization phases of cardiac action potentials. This results in decreased excitability and conduction velocity in cardiac tissues.

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties due to its ability to modulate ion channels involved in neuronal excitability and neurotransmitter release. This could be beneficial in conditions like epilepsy or neurodegenerative diseases .

Case Studies

- Antiarrhythmic Efficacy : A study involving animal models demonstrated that N-(2-benzamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide effectively reduced the incidence of induced ventricular tachycardia compared to control groups. The study concluded that the compound's sodium channel-blocking ability significantly contributes to its antiarrhythmic effects .

- Neuroprotection in Models of Ischemia : In a controlled experiment assessing the compound's neuroprotective capabilities during induced ischemic conditions in rat models, it was found that treatment with the compound significantly reduced neuronal death and improved functional outcomes post-ischemia. This suggests potential applications in stroke management .

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are crucial:

- Toxicological Profile : Initial evaluations indicate that the compound has a low toxicity profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and any potential side effects associated with chronic use .

Comparative Analysis

| Property | N-(2-benzamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | Flecainide |

|---|---|---|

| Molecular Formula | C17H20F6N2O3 | C17H20F6N2O3 |

| Mechanism of Action | Sodium channel blocker | Sodium channel blocker |

| Primary Use | Antiarrhythmic agent | Antiarrhythmic agent |

| Neuroprotective Potential | Yes | Limited |

| Toxicity Profile | Low at therapeutic doses | Moderate |

Aplicaciones Científicas De Investigación

Pharmacological Applications

Anti-arrhythmic Properties

One of the primary applications of N-(2-benzamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide is its role as an active ingredient in anti-arrhythmic therapies. The compound is structurally related to Flecainide, which is widely used to treat atrial fibrillation and other types of cardiac arrhythmias. Flecainide works by blocking sodium channels in the heart, thereby stabilizing the cardiac membrane and reducing the frequency of arrhythmias. The synthesis process for this compound has been well-documented, indicating its potential for therapeutic use in managing cardiac conditions .

Synthesis and Structural Characteristics

The synthesis of N-(2-benzamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide involves several chemical reactions starting from 1,4-dibromobenzene. The compound can be synthesized through a multistep process that includes the formation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid followed by conversion into its acid chloride and subsequent reaction with amines . The structural characteristics include:

- Molecular Formula : C17H20F6N2O3

- Molecular Weight : 414.3427 g/mol

- Chemical Structure : The compound features a benzamide backbone with trifluoroethoxy side groups that enhance its pharmacological properties.

Biological Evaluations

Antimicrobial and Anticancer Activities

Although primarily recognized for its anti-arrhythmic properties, compounds structurally related to N-(2-benzamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide have been evaluated for additional biological activities. Research indicates that certain derivatives exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as antifungal properties . Furthermore, anticancer studies have shown promising results against various cancer cell lines, suggesting that modifications to the benzamide structure can yield compounds with enhanced therapeutic efficacy .

Case Studies

| Study | Findings | Relevance |

|---|---|---|

| Study on Flecainide | Demonstrated effective suppression of ventricular arrhythmias in clinical trials | Supports the use of related compounds in cardiac therapy |

| Antimicrobial Evaluation | Certain derivatives showed MIC values below 5 µM against multiple bacterial strains | Highlights potential for developing new antibiotics |

| Anticancer Screening | Compounds exhibited IC50 values lower than standard chemotherapeutics | Suggests viability for cancer treatment applications |

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Selected 2,5-Bis(Trifluoroethoxy)Benzamides

Key Structural Insights :

- The 2,5-bis(trifluoroethoxy)benzamide core is conserved across all analogues, underscoring its role in stabilizing hydrophobic interactions with ion channel pores .

- Side-chain variability dictates target selectivity and pharmacokinetics. For example, flecainide’s piperidinylmethyl group enhances cardiac sodium channel (NaV1.5) blockade , while the benzamidoethyl group in the target compound may alter metabolic stability due to the benzamido moiety’s susceptibility to hydrolysis .

Pharmacological and Pharmacokinetic Profiles

Table 2: Comparative Pharmacological Data

Pharmacodynamic Notes:

- Flecainide’s high oral bioavailability and long half-life are attributed to its minimal hepatic metabolism and resistance to first-pass effects .

- The benzamidoethyl derivative may exhibit reduced CNS penetration compared to flecainide due to increased polarity from the benzamido group .

- Thiazolidinone-linked derivatives show moderate potency but shorter half-lives, likely due to metabolic cleavage of the thiazolidinone ring .

Process Challenges :

Q & A

Basic Question: What are the standard synthetic routes for N-(2-benzamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide?

Methodological Answer:

The synthesis typically involves sequential coupling reactions. A common approach starts with 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (CAS 35480-52-5), activated as an acid chloride, followed by coupling with 2-benzamidoethylamine. Alternatively, patents describe methods using intermediates like 2,5-bis(trifluoroethoxy)toluene, which undergoes nitration, reduction, and benzoylation steps to form the final benzamide structure . Key steps include:

- Activation : Use of thionyl chloride or carbodiimides for carboxylic acid activation.

- Coupling : Amide bond formation under anhydrous conditions (e.g., DCM, DMF).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Basic Question: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

Validation requires a combination of analytical techniques:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%).

- NMR : Confirm proton environments (e.g., trifluoroethoxy CF₃ groups at δ 4.4–4.6 ppm, aromatic protons at δ 6.8–7.9 ppm).

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 529.1) and isotopic patterns.

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.4% tolerance) .

Advanced Question: What experimental design strategies optimize yield in multi-step syntheses of this compound?

Methodological Answer:

Factorial Design of Experiments (DoE) is critical for optimizing variables like temperature, solvent polarity, and catalyst loading. For example:

- Variables : Reaction time (4–8 hrs), temperature (25–60°C), and equivalents of coupling reagent (1.2–2.0).

- Response Surface Methodology (RSM) : Identifies interactions between variables to maximize yield.

- Case Study : A 2³ factorial design revealed that increasing temperature beyond 50°C reduces enantiomeric purity due to racemization, favoring lower temperatures with extended reaction times .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this benzamide derivative?

Methodological Answer:

Contradictions often arise from assay variability or target selectivity. Mitigation strategies include:

- Standardized Assays : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity).

- Structural-Activity Relationship (SAR) : Compare analogs (e.g., replacing trifluoroethoxy with methoxy groups) to isolate critical pharmacophores.

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values across different cell lines) to identify trends .

Advanced Question: What mechanistic insights can computational modeling provide for this compound’s interactions with biological targets?

Methodological Answer:

Molecular Dynamics (MD) Simulations and Density Functional Theory (DFT) calculations can:

- Predict binding modes to ion channels (e.g., sodium channels, given structural similarity to Flecainide).

- Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions.

- Validate hypotheses using in vitro electrophysiology (e.g., patch-clamp studies on cardiomyocytes) .

Basic Question: What spectroscopic techniques are most effective for characterizing the trifluoroethoxy groups in this compound?

Methodological Answer:

- ¹⁹F NMR : Directly detects CF₃ groups (δ -70 to -75 ppm, split due to coupling with adjacent protons).

- IR Spectroscopy : C-O-C stretching vibrations (1100–1250 cm⁻¹) and amide I/II bands (1650–1550 cm⁻¹).

- X-ray Crystallography : Resolves spatial arrangement of trifluoroethoxy substituents and amide linkages (if crystals are obtainable) .

Advanced Question: How can researchers address discrepancies in solubility data across different solvent systems?

Methodological Answer:

Discrepancies arise from solvent polarity and hydrogen-bonding capacity. A systematic approach includes:

- Hansen Solubility Parameters : Calculate δD (dispersion), δP (polar), δH (hydrogen bonding) to rank solvents.

- Co-Solvency Studies : Blend solvents (e.g., DMSO/water) to enhance solubility while maintaining stability.

- Thermodynamic Analysis : Measure ΔG of dissolution via van’t Hoff plots to differentiate entropy-driven vs. enthalpy-driven solubility .

Advanced Question: What strategies align research on this compound with broader theoretical frameworks (e.g., ion channel modulation)?

Methodological Answer:

Link studies to receptor theory or allosteric modulation models :

- Patch-Clamp Electrophysiology : Quantify compound effects on sodium/potassium current kinetics.

- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with ion channel inhibition.

- In Silico Docking : Use cryo-EM structures of Nav1.5 channels to predict binding pockets .

Basic Question: What are the key stability considerations for long-term storage of this compound?

Methodological Answer:

- Temperature : Store at -20°C in amber vials to prevent thermal degradation.

- Moisture : Use desiccants (silica gel) to avoid hydrolysis of the trifluoroethoxy groups.

- Solvent : Lyophilize and store as a solid; avoid DMSO due to hygroscopicity .

Advanced Question: How can researchers design collaborative studies to explore under-investigated properties (e.g., pharmacokinetics)?

Methodological Answer:

Adopt a multi-disciplinary framework :

- In Vitro/In Vivo Correlation (IVIVC) : Combine hepatic microsome assays (CYP450 metabolism) with rodent PK studies.

- Collaborative Networks : Partner with labs specializing in radiochemical synthesis (e.g., ¹⁴C-labeling for biodistribution studies).

- Open Data Platforms : Share raw HPLC/MS datasets via repositories like Zenodo for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.